2-(2-Fluoro-5-methylphenyl)phenol
Description
2-(2-Fluoro-5-methylphenyl)phenol is a fluorinated aromatic compound featuring a phenolic hydroxyl group and a 2-fluoro-5-methylphenyl substituent. For example, 2-(2-fluoro-5-methylphenyl)ethan-1-amine (C₉H₁₂FN, MW 153.2) serves as a key precursor in synthesizing triazine-based pharmaceuticals, as demonstrated in the synthesis of FFAR1/FFAR4 allosteric modulators . The fluorine atom at the ortho position and methyl group at the para position on the phenyl ring likely enhance steric and electronic effects, influencing reactivity and biological interactions.
Properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-6-7-12(14)11(8-9)10-4-2-3-5-13(10)15/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBDPMQYSNLUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683441 | |
| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-10-7 | |
| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the phenyl rings. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution or sulfuric acid for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(2-Fluoro-5-methylphenyl)ketone, while reduction of the fluoro group can produce 2-(2-Methylphenyl)phenol.
Scientific Research Applications
2-(2-Fluoro-5-methylphenyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methylphenyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluoro and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 2-(2-Fluoro-5-methylphenyl)phenol with structurally related compounds:
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